(Dibromomethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dibromomethyl)boronic acid is an organoboron compound characterized by the presence of a dibromomethyl group attached to a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Dibromomethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of dibromomethane with a boronic ester in the presence of a base. The reaction typically proceeds under mild conditions, making it suitable for various synthetic applications .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (Dibromomethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The dibromomethyl group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dibromomethyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include boronic esters, methylboronic acids, and various substituted boronic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(Dibromomethyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (dibromomethyl)boronic acid involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a dibromomethyl group.
Methylboronic Acid: Contains a methyl group instead of a dibromomethyl group.
Vinylboronic Acid: Features a vinyl group in place of the dibromomethyl group.
Uniqueness: (Dibromomethyl)boronic acid is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
CH3BBr2O2 |
---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
dibromomethylboronic acid |
InChI |
InChI=1S/CH3BBr2O2/c3-1(4)2(5)6/h1,5-6H |
InChI-Schlüssel |
PZFLPEUJXSKEFH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(Br)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.